molecular formula C22H22N4O3 B302211 N'~1~-{(Z)-1-[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-4-NITROBENZOHYDRAZIDE

N'~1~-{(Z)-1-[1-(2,6-DIMETHYLPHENYL)-2,5-DIMETHYL-1H-PYRROL-3-YL]METHYLIDENE}-4-NITROBENZOHYDRAZIDE

Cat. No.: B302211
M. Wt: 390.4 g/mol
InChI Key: YGPHHJCBNWLUNA-QRVIBDJDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N’-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide is a complex organic compound that belongs to the class of hydrazides This compound is characterized by the presence of a pyrrole ring substituted with dimethylphenyl and dimethyl groups, a methylene bridge, and a nitrobenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide typically involves the condensation of 1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrole-3-carbaldehyde with 4-nitrobenzohydrazide. The reaction is usually carried out in an organic solvent such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the condensation process, and advanced purification techniques such as chromatography may be employed to obtain the final product in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under suitable conditions.

    Reduction: The hydrazide moiety can be oxidized to form corresponding azides.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Electrophilic substitution reactions may involve reagents such as halogens or nitrating agents.

Major Products

    Oxidation: Conversion of the nitro group to an amino group.

    Reduction: Formation of azides from the hydrazide moiety.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism by which N’-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide exerts its effects is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving the inhibition of enzymes or the disruption of cellular processes. Further research is needed to elucidate the exact mechanism of action.

Comparison with Similar Compounds

Similar Compounds

  • N’-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-aminobenzohydrazide
  • N’-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-chlorobenzohydrazide
  • N’-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-methylbenzohydrazide

Uniqueness

N’-{[1-(2,6-dimethylphenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-4-nitrobenzohydrazide is unique due to the presence of the nitro group, which imparts distinct chemical and biological properties. This compound’s specific structure allows for unique interactions with molecular targets, making it a valuable candidate for further research and development.

Properties

Molecular Formula

C22H22N4O3

Molecular Weight

390.4 g/mol

IUPAC Name

N-[(Z)-[1-(2,6-dimethylphenyl)-2,5-dimethylpyrrol-3-yl]methylideneamino]-4-nitrobenzamide

InChI

InChI=1S/C22H22N4O3/c1-14-6-5-7-15(2)21(14)25-16(3)12-19(17(25)4)13-23-24-22(27)18-8-10-20(11-9-18)26(28)29/h5-13H,1-4H3,(H,24,27)/b23-13-

InChI Key

YGPHHJCBNWLUNA-QRVIBDJDSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)/C=N\NC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Canonical SMILES

CC1=C(C(=CC=C1)C)N2C(=CC(=C2C)C=NNC(=O)C3=CC=C(C=C3)[N+](=O)[O-])C

Origin of Product

United States

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